![molecular formula C27H29F3N6O8S B13836975 7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-Thio-β-D-glucuronide: is a metabolite of ethanol that has gained significant attention due to its potential as a biomarker for alcohol consumption. It is formed in the liver by the conjugation of ethanol with glucuronic acid and is excreted in urine. The molecular formula of Ethyl 1-Thio-β-D-glucuronide is C8H14O6S, and its molecular weight is 238.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-β-D-glucuronide can be synthesized from acetobromo-alpha-D-glucuronic acid methyl ester . The reaction involves the substitution of the bromine atom with an ethylthio group under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard chromatographic techniques.
Industrial Production Methods: Industrial production of Ethyl 1-Thio-β-D-glucuronide involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Ethyl 1-Thio-β-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Ethyl 1-Thio-β-D-glucuronide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium thiolate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学的研究の応用
Ethyl 1-Thio-β-D-glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of ethanol consumption.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes involved in glucuronidation.
Medicine: Ethyl 1-Thio-β-D-glucuronide is used as a biomarker in clinical studies to monitor alcohol intake and assess liver function.
Industry: It is utilized in the development of diagnostic kits and assays for detecting alcohol consumption.
作用機序
Ethyl 1-Thio-β-D-glucuronide exerts its effects through the process of glucuronidation. Ethanol is conjugated to uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) . The resulting β-D-ethyl glucuronide is a minor metabolite of ethanol, representing only a small fraction of the ethanol dose ingested. This conjugation process increases the water solubility of ethanol, facilitating its excretion in urine.
類似化合物との比較
Ethyl 1-Thio-β-D-glucuronide can be compared with other glucuronides such as:
- Methyl 1-Thio-β-D-glucuronide
- Propyl 1-Thio-β-D-glucuronide
- Butyl 1-Thio-β-D-glucuronide
Uniqueness: Ethyl 1-Thio-β-D-glucuronide is unique due to its specific use as a biomarker for alcohol consumption. Its formation and excretion patterns provide valuable information for clinical and forensic studies, distinguishing it from other glucuronides that may not have the same specificity or application.
特性
分子式 |
C27H29F3N6O8S |
|---|---|
分子量 |
654.6 g/mol |
IUPAC名 |
7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11+,14-,15+,20?;/m0./s1 |
InChIキー |
CYETUYYEVKNSHZ-WCIODZPTSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


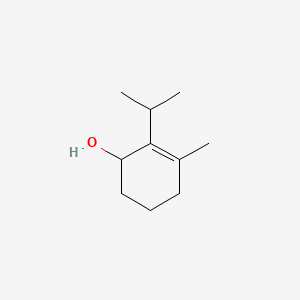
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
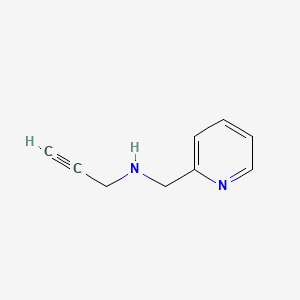
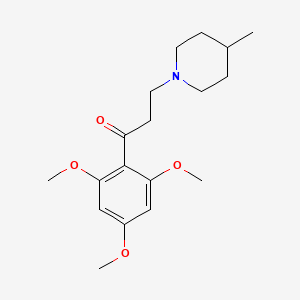
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
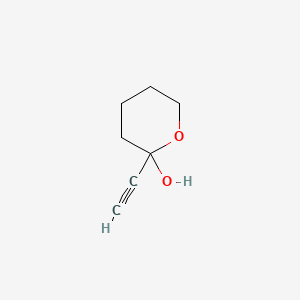

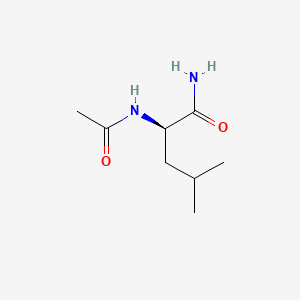
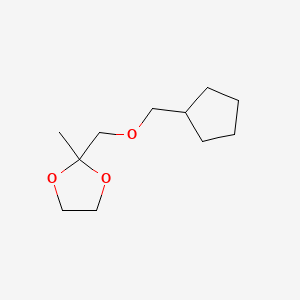

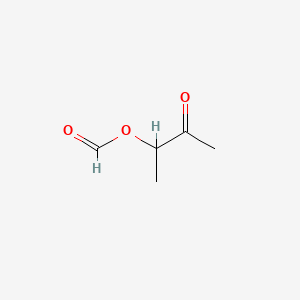
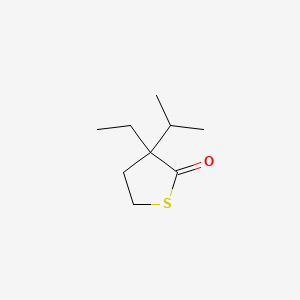
![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)
